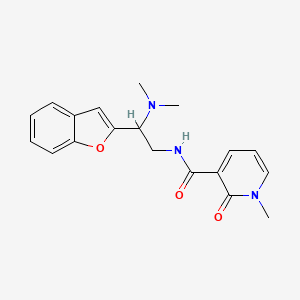

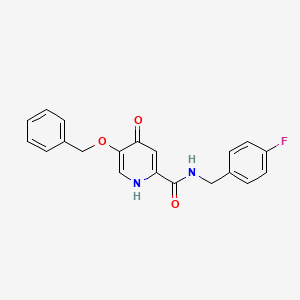

3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one, also known as BFQ, is a novel quinoline derivative that has gained attention in the field of medicinal chemistry due to its promising biological activities. BFQ is a potent inhibitor of tubulin polymerization and has shown to exhibit anticancer, antiviral, and antimalarial activities.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study on quinazoline antifolates explored modifications in the benzoyl ring, revealing insights into the synthesis and potential biological activity of compounds structurally related to 3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one. These modifications aim to enhance the potency of such compounds as inhibitors, which could imply potential applications in medicinal chemistry (Marsham et al., 1990).

Antimicrobial Activity

- The synthesis and evaluation of antimicrobial activity in related compounds, such as 2-chloro-6-methylquinoline hydrazones, indicate a potential research application in developing antimicrobial agents. The inclusion of fluorine and other substituents on the benzoyl ring in similar compounds could influence their antimicrobial effectiveness, suggesting a direction for further investigation in the context of 3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one (Bawa et al., 2009).

Interaction with Biological Targets

- Research on fluorodihydroquinazolin derivatives interacting with human serum albumin (HSA) provides insights into how structural modifications, such as the introduction of fluorine atoms, affect binding affinity and the overall interaction with biological molecules. This study is indicative of the potential applications of 3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one in understanding drug-protein interactions and designing more effective drug candidates (Wang et al., 2016).

Photocatalytic Applications

- The photocatalytic fluorination of benzene, using related compounds as catalysts, demonstrates the potential application of 3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one in synthetic chemistry, particularly in the introduction of fluorine atoms into organic molecules. This could have wide-ranging implications in the synthesis of fluorinated pharmaceuticals and agrochemicals, where fluorine's incorporation is often key to enhancing biological activity and stability (Ohkubo et al., 2013).

Fluorescence and Sensing Applications

- A study on the synthesis and fluorescence of fluorophores, including derivatives of quinolinones, suggests potential applications in the development of novel fluorescent probes. These probes could be used for imaging or sensing applications in biological systems, indicating a research path for compounds like 3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one in the field of bioimaging and diagnostics (Singh & Singh, 2007).

Propriétés

IUPAC Name |

3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO2/c1-16-11-12-22-19(13-16)24(28)20(23(27)17-7-3-2-4-8-17)15-26(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOVOBTZSGBODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2711289.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2711293.png)

![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)

![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2711302.png)

![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)

![1-[(4-Ethylphenyl)methyl]piperidin-4-ol](/img/structure/B2711304.png)

![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)